molecular formula C20H25N5O B14971732 (4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone

(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B14971732
M. Wt: 351.4 g/mol
InChI Key: XOHXYRVCAHJBJI-UHFFFAOYSA-N
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Description

3-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is a complex organic compound that features a piperazine ring substituted with a methylbenzoyl group and a pyrrolidine ring attached to a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methylbenzoyl group. The final step involves the attachment of the pyrrolidine ring to the pyridazine core. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon .

Scientific Research Applications

3-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is unique due to its combination of a pyridazine core with both piperazine and pyrrolidine rings. This structural arrangement may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

(4-methylphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H25N5O/c1-16-4-6-17(7-5-16)20(26)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-2-3-11-23/h4-9H,2-3,10-15H2,1H3

InChI Key

XOHXYRVCAHJBJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

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